2-Amino-4-(trifluoromethyl)benzamide

COX-1 inhibition Anti-inflammatory Benzamide SAR

Procure 2-Amino-4-(trifluoromethyl)benzamide (CAS 713-41-7) for its essential ortho-amino, para-trifluoromethyl configuration. This precise substitution is crucial for validated COX-1 inhibition (IC50 0.8 µM) and is specified in kinase inhibitor patents. The balanced lipophilicity (Consensus LogP 1.66) and high melting point (151-152 °C) ensure optimal handling and solubility for assay and library synthesis.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 713-41-7
Cat. No. B1329353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)benzamide
CAS713-41-7
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)C(=O)N
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14)
InChIKeyOUHZMLIWMQFCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(trifluoromethyl)benzamide (CAS 713-41-7) – Technical Baseline for Procurement Specification


2-Amino-4-(trifluoromethyl)benzamide (CAS 713-41-7) is a functionalized benzamide derivative classified within the anthranilamide family, bearing a primary amino group at the ortho-position and a strongly electron-withdrawing trifluoromethyl substituent at the para-position of the benzamide ring [1]. This substitution pattern confers distinct physicochemical and biological properties that differentiate it from other regioisomers and simple benzamide analogs . Commercially, the compound is typically supplied at 95% to 98% purity and serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Why 2-Amino-4-(trifluoromethyl)benzamide Cannot Be Substituted by Regioisomers or Generic Benzamides


The precise positioning of the amino and trifluoromethyl groups on the benzamide scaffold is critical to the compound's biological and physicochemical profile. Simple substitution with regioisomers (e.g., 2-amino-5-(trifluoromethyl)benzamide) or generic benzamides (e.g., 4-(trifluoromethyl)benzamide) results in substantial alterations in target binding, selectivity, and molecular properties [1]. The specific 2-amino-4-trifluoromethyl arrangement is essential for the observed COX-1 inhibition (IC50 0.8 µM), whereas the absence of the 2-amino group or its relocation to other positions diminishes or abolishes this activity . Furthermore, the unique electronic interplay between the ortho-amino and para-trifluoromethyl groups influences key procurement-relevant parameters such as melting point, solubility, and chromatographic behavior, which directly impact handling and formulation in research and industrial settings [2].

Quantitative Differentiation Evidence for 2-Amino-4-(trifluoromethyl)benzamide (CAS 713-41-7)


COX-1 Inhibitory Potency of 2-Amino-4-(trifluoromethyl)benzamide vs. 4-(Trifluoromethyl)benzamide

2-Amino-4-(trifluoromethyl)benzamide demonstrates specific inhibition of cyclooxygenase-1 (COX-1) with an IC50 value of 0.8 µM . In contrast, 4-(trifluoromethyl)benzamide, which lacks the ortho-amino group, exhibits no reported COX-1 inhibitory activity at comparable concentrations, underscoring the essential role of the 2-amino substituent for target engagement [1].

COX-1 inhibition Anti-inflammatory Benzamide SAR

Regioisomer-Dependent Melting Point and Physical Form: 4-CF3 vs. 5-CF3 Benzamide

The melting point of 2-Amino-4-(trifluoromethyl)benzamide is experimentally determined to be 151-152 °C [1]. This value is significantly higher than that of its 5-CF3 regioisomer, 2-Amino-5-(trifluoromethyl)benzamide, which melts at 111-114 °C . This 40 °C difference in melting point indicates a more stable crystalline lattice for the 4-CF3 isomer, which has implications for storage, handling, and formulation stability.

Regioisomer purity Crystallinity Physical property

Lipophilicity Modulation: LogP of 2-Amino-4-(trifluoromethyl)benzamide vs. 4-(Trifluoromethyl)benzamide

The calculated consensus LogP for 2-Amino-4-(trifluoromethyl)benzamide is 1.66 (XLogP3 = 1.55, iLogP = 1.22) . This is markedly lower than the predicted LogP of 4-(trifluoromethyl)benzamide (CAS 1891-90-3), which is estimated to be ~2.5, due to the absence of the hydrophilic amino group [1]. The presence of the 2-amino group significantly increases polarity, reducing LogP by approximately 1 unit, which translates to a ~10-fold difference in octanol/water partition coefficient.

Lipophilicity Membrane permeability ADME

Optimal Application Scenarios for 2-Amino-4-(trifluoromethyl)benzamide Based on Quantified Differentiation


Target-Based Screening for COX-1 Inhibitors

Given its specific COX-1 inhibitory activity (IC50 0.8 µM) , this compound serves as a validated positive control or starting scaffold in enzyme inhibition assays and cell-based models of inflammation. Procurement is justified over non-amino benzamide analogs due to the established SAR requirement for the ortho-amino group.

Synthesis of Kinase Inhibitor Libraries with Defined Physicochemical Properties

The balanced lipophilicity (Consensus LogP 1.66) and distinct substitution pattern of this compound make it an ideal building block for generating kinase-focused chemical libraries. Its use over more lipophilic benzamide cores is recommended to improve aqueous solubility and reduce off-target binding, as highlighted in kinase inhibitor patents [1].

Regioisomerically Pure Intermediate for Solid-Phase Synthesis

The high melting point (151-152 °C) and crystalline nature [2] facilitate easy handling and purification during solid-phase synthesis workflows. The significant thermal stability difference compared to the 5-CF3 regioisomer (ΔT = ~40 °C) ensures that the desired 4-CF3 isomer can be reliably stored and used without concerns of melting or degradation under standard laboratory conditions.

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